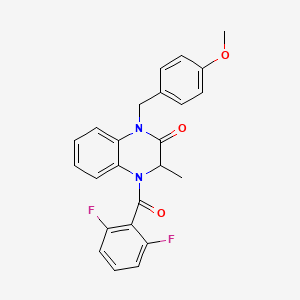

4-(2,6-difluorobenzoyl)-1-(4-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

説明

This compound (CAS: 317833-50-4) is a quinoxalinone derivative with the molecular formula C₂₃H₁₆Cl₂F₂N₂O₂ and a molecular weight of 461.3 g/mol . It features a quinoxalinone core substituted at the 1-position with a 4-methoxybenzyl group, at the 4-position with a 2,6-difluorobenzoyl moiety, and a methyl group at the 3-position. Limited commercial availability is noted, as it is listed as discontinued by Biosynth .

特性

IUPAC Name |

4-(2,6-difluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-3H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N2O3/c1-15-23(29)27(14-16-10-12-17(31-2)13-11-16)20-8-3-4-9-21(20)28(15)24(30)22-18(25)6-5-7-19(22)26/h3-13,15H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFFXGDUGIZIJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(2,6-difluorobenzoyl)-1-(4-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antitumoral, and anti-inflammatory effects, supported by relevant research findings and case studies.

- Molecular Formula : C24H20F2N2O3

- Molar Mass : 422.42 g/mol

- CAS Number : 317833-52-6

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. In one study, quinoxaline derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.39 to 0.78 µg/mL against Mycobacterium tuberculosis, suggesting potent antimycobacterial activity .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Quinoxaline Derivative A | 0.39 | Antimycobacterial |

| Quinoxaline Derivative B | 0.78 | Antimycobacterial |

Antitumoral Activity

The antitumoral potential of quinoxaline derivatives has been widely studied. The compound has shown efficacy in inhibiting tumor cell proliferation in various cancer models. In vitro studies have reported that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

Quinoxaline derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline compounds often correlates with their structural features. Substituents on the quinoxaline ring can significantly influence their potency and selectivity against various biological targets. For instance, the presence of fluorine atoms and methoxy groups enhances lipophilicity and bioavailability, which are critical for effective drug design .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study conducted by Zanetti et al. demonstrated that specific modifications to the quinoxaline structure could enhance antimicrobial activity against resistant strains of bacteria . The study highlighted that compounds with electron-withdrawing groups showed improved efficacy. -

Antitumoral Research :

In a clinical setting, a derivative of this compound was evaluated for its antitumor effects on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with associated apoptosis markers observed in treated cells . -

Inflammation Model :

A recent investigation into the anti-inflammatory effects of quinoxaline derivatives found that they effectively reduced inflammation in murine models of arthritis by downregulating TNF-alpha and IL-6 levels .

科学的研究の応用

Pharmacological Applications

-

Antimicrobial Activity

- Quinoxaline derivatives, including the compound , have demonstrated significant antibacterial properties. Research indicates that quinoxaline 1,4-dioxides can be effective against a range of bacterial infections, including those caused by resistant strains. For instance, derivatives have shown activity against Mycobacterium tuberculosis and other pathogens .

- Anticancer Properties

- Antiviral Effects

- Photoprotective Effects

Case Study 1: Antibacterial Activity

A study published in Antimicrobial Agents and Chemotherapy evaluated various quinoxaline derivatives against resistant bacterial strains. The results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, the compound was tested for its effects on MCF-7 breast cancer cells. The findings revealed that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways . This suggests its potential as a lead compound for developing new anticancer therapies.

化学反応の分析

Synthetic Pathway Highlights

| Step | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Cyclization | I₂, AcOH, CH₃CN, 120°C | 52–74% | |

| 2 | N-Alkylation | K₂CO₃, acetone, reflux | 58–70% | |

| 3 | Acylation | 2,6-Difluorobenzoyl chloride, DCM, RT | 65% |

-

The 3-methyl-3,4-dihydroquinoxalinone core is stabilized by conjugation, limiting oxidation at the 3,4-position under mild conditions .

-

The 4-methoxybenzyl group acts as a protecting moiety, removable via hydrogenolysis (H₂/Pd-C) .

Electrophilic Aromatic Substitution

-

The 2,6-difluorobenzoyl group directs electrophiles to the para-position of the fluorine atoms. Chlorination (Cl₂/FeCl₃) yields 4-chloro derivatives .

-

Methoxybenzyl substituents undergo demethylation with BBr₃ to form phenolic intermediates .

Nucleophilic Attack

-

The carbonyl group at position 4 is susceptible to nucleophilic substitution. Reaction with hydrazine forms hydrazide derivatives (e.g., 5 in ).

-

Hydrolysis of the dihydroquinoxalinone under acidic conditions (HCl/H₂O) yields 2-quinoxalinone .

Oxidation

-

The 3,4-dihydroquinoxalinone ring is oxidized to a fully aromatic quinoxaline-2,3-dione using KMnO₄ in acidic media .

-

Methoxybenzyl groups are stable under oxidation but degrade in strong oxidizing agents (e.g., CrO₃) .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the dihydroquinoxalinone to a tetrahydro derivative .

-

Selective reduction of the difluorobenzoyl carbonyl to a CH₂ group is achieved with LiAlH₄ .

Thermal Stability

-

Decomposition occurs above 250°C, producing fluorinated aromatic byproducts (GC-MS data) .

-

The methoxybenzyl group demethylates at high temperatures (>150°C), forming phenolic residues .

Photochemical Degradation

-

UV irradiation (λ = 254 nm) in acetonitrile leads to cleavage of the quinoxalinone ring, generating 2-aminobenzamide derivatives .

Key Challenges and Unresolved Reactions

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Quinoxalinone vs. Quinoline/Quinazolinone Derivatives

- Core Structure: The target compound has a 3,4-dihydroquinoxalin-2(1H)-one core, characterized by adjacent nitrogen atoms in the bicyclic system. Quinoline derivatives (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline [4k]) feature a single nitrogen in the aromatic ring . Quinazolinones (e.g., quinconazole) contain a 4(3H)-quinazolinone core with nitrogen atoms at positions 1 and 3, often paired with triazole substituents in agrochemicals .

Substituent Analysis :

Q & A

Basic: What are the recommended synthetic pathways for synthesizing quinoxalinone derivatives, and how can reaction conditions be optimized?

Answer:

Quinoxalinone derivatives are typically synthesized via cyclization reactions involving substituted benzaldehydes and hydrazides. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO or ethanol) under acidic conditions (e.g., glacial acetic acid) promotes cyclization, as demonstrated in the synthesis of triazole derivatives . Optimization steps include:

- Temperature control : Reflux at 80–100°C for 4–18 hours to ensure complete cyclization.

- Solvent selection : Ethanol or DMSO enhances solubility of aromatic intermediates.

- Crystallization : Use water-ethanol mixtures to precipitate products with high purity (65–75% yield) .

Key validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis (e.g., 141–143°C for analogous compounds) .

Basic: How should researchers characterize the electronic and structural properties of this compound?

Answer:

Combined spectroscopic and computational methods are critical:

- Spectroscopy : Use -/-NMR to confirm substituent positions (e.g., difluorobenzoyl and methoxybenzyl groups). FT-IR identifies carbonyl (C=O) and aromatic C-F stretches.

- X-ray crystallography : Resolve crystal packing and dihedral angles between quinoxalinone and benzoyl groups, as seen in structurally similar derivatives .

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, aligning with studies on quinoxaline analogs .

Advanced: How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data for this compound?

Answer:

Discrepancies often arise in bond lengths, dipole moments, or reactivity predictions. Methodological strategies include:

- Benchmarking : Compare DFT-calculated vibrational frequencies (e.g., C=O stretches) with experimental IR data to validate functional/basis set choices .

- Solvent modeling : Incorporate polarizable continuum models (PCM) to account for solvent effects on electronic properties, which may explain deviations in NMR chemical shifts .

- Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution, reconciling discrepancies in NOESY or -NMR coupling constants .

Advanced: What experimental designs are suitable for studying the environmental fate of this compound?

Answer:

Adopt a tiered approach inspired by long-term environmental studies :

- Phase 1 (Lab-scale) :

- Degradation kinetics : Perform hydrolysis/photolysis assays under controlled pH/UV conditions.

- Partition coefficients : Measure log (octanol-water) via shake-flask methods to assess bioaccumulation potential.

- Phase 2 (Ecosystem modeling) :

Advanced: How can researchers design pharmacological assays to evaluate this compound’s mechanism of action?

Answer:

Leverage split-plot experimental designs (as in agricultural chemistry studies) :

- In vitro assays :

- Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorescence polarization. Include positive controls (e.g., staurosporine) and triplicate replicates.

- Cellular uptake : Use LC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293), normalizing to protein content.

- In vivo models :

Advanced: What strategies mitigate synthetic challenges such as low yield or byproduct formation?

Answer:

- Byproduct minimization :

- Yield improvement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。